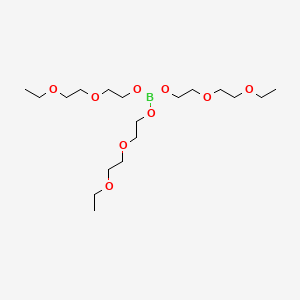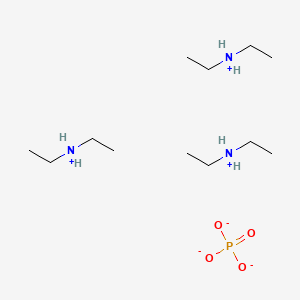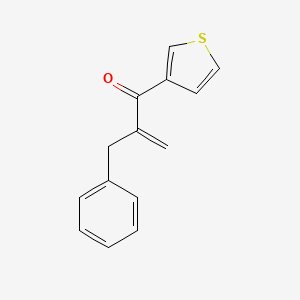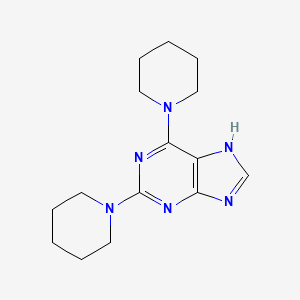![molecular formula C17H37NO2 B12655424 3-[2-(Dodecyloxy)ethoxy]propylamine CAS No. 93658-67-4](/img/structure/B12655424.png)
3-[2-(Dodecyloxy)ethoxy]propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Dodecyloxy)ethoxy]propylamine is a chemical compound with the molecular formula C17H37NO2. It is an achiral molecule with a molecular weight of 287.48 g/mol . This compound is known for its unique structure, which includes a dodecyloxy group attached to an ethoxypropylamine backbone .
Métodos De Preparación
The synthesis of 3-[2-(Dodecyloxy)ethoxy]propylamine typically involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol. This intermediate is then reacted with 3-chloropropylamine under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-[2-(Dodecyloxy)ethoxy]propylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[2-(Dodecyloxy)ethoxy]propylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other specialty chemicals.
Biology: It can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-[2-(Dodecyloxy)ethoxy]propylamine involves its interaction with lipid membranes. The dodecyloxy group allows it to embed within lipid bilayers, while the ethoxypropylamine moiety can interact with membrane proteins and other polar molecules. This dual interaction can affect membrane fluidity and permeability, making it useful in various applications .
Comparación Con Compuestos Similares
Similar compounds to 3-[2-(Dodecyloxy)ethoxy]propylamine include:
3-[2-(Octyloxy)ethoxy]propylamine: Shorter alkyl chain, different membrane interaction properties.
3-[2-(Hexadecyloxy)ethoxy]propylamine: Longer alkyl chain, potentially different solubility and interaction characteristics.
3-[2-(Dodecyloxy)ethoxy]butylamine: Different backbone structure, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring membrane interaction .
Propiedades
Número CAS |
93658-67-4 |
|---|---|
Fórmula molecular |
C17H37NO2 |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
3-(2-dodecoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-16-17-20-15-12-13-18/h2-18H2,1H3 |
Clave InChI |
IJTRRVLQJZAJCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


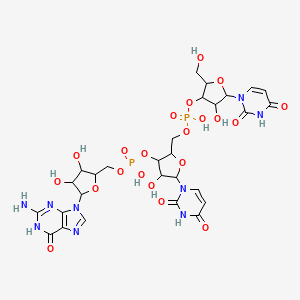
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
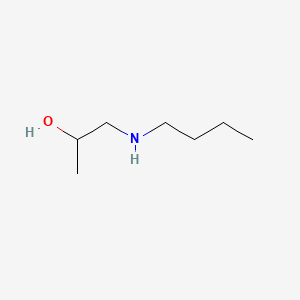

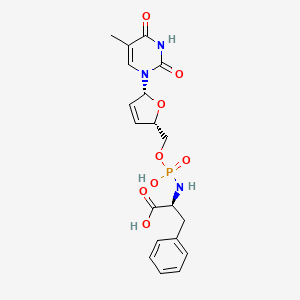

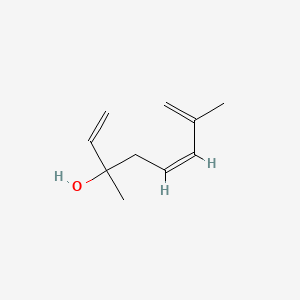

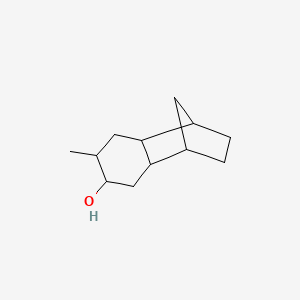
![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
